molecular formula C19H13ClN2O2 B179886 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione CAS No. 125313-99-7

3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione

Cat. No.: B179886
CAS No.: 125313-99-7
M. Wt: 336.8 g/mol
InChI Key: LGGVBRRKUKTEEO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione, also known as 4-chloro-N-methyl-3-phenyl-2-pyrrolidinone, is a compound belonging to the family of pyrrolidinones. It is a heterocyclic compound with a five-membered ring system composed of one nitrogen atom, four carbon atoms and one oxygen atom. It is a white crystalline solid with a melting point of 132-134 °C and a molecular weight of 229.7 g/mol. The compound has a variety of uses in scientific research, such as in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects.

Scientific Research Applications

3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone has a variety of uses in scientific research. It is used as an intermediate in the synthesis of a variety of pharmaceuticals, such as anticonvulsants, anti-anxiety agents, and anti-depressants. It is also used in the synthesis of other heterocyclic compounds, such as pyrrolidines, pyrrolizines, and pyrrolidinones. Additionally, it is used in the study of biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone is not fully understood. However, it is believed that the compound acts as an agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of anxiety and depression, and its activation by 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone may be responsible for its effects on these conditions.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone has been studied for its effects on biochemical and physiological processes. Studies have shown that the compound has anxiolytic and antidepressant effects, as well as neuroprotective and neurogenic effects. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone has several advantages for use in lab experiments. It is a relatively stable compound, with a melting point of 132-134 °C and a molecular weight of 229.7 g/mol. Additionally, it is easily synthesized from readily available starting materials. However, the compound does have some limitations for use in lab experiments. It is a relatively expensive compound, and its effects on biochemical and physiological processes are not fully understood.

Future Directions

There are several potential future directions for the study of 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone. Further research could be conducted to explore the effects of the compound on other biochemical and physiological processes. Additionally, the compound could be studied for its potential use in the treatment of other disorders, such as schizophrenia and bipolar disorder. Furthermore, research could be conducted to explore the potential of the compound as an anti-cancer agent. Finally, research could be conducted to explore the potential of the compound as a tool for drug delivery.

Synthesis Methods

The synthesis of 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dioneethyl-3-phenyl-2-pyrrolidinone can be achieved by a number of methods. One method involves the reaction of 4-chlorobenzaldehyde and dimethylformamide in the presence of a base such as sodium hydroxide. This reaction produces the desired compound in an overall yield of 85%. Another method involves the reaction of 4-chlorobenzaldehyde and ethyl formate in the presence of a base such as sodium hydroxide. This reaction produces the desired compound in an overall yield of 90%.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c1-22-10-14(13-4-2-3-5-15(13)22)17-16(18(23)21-19(17)24)11-6-8-12(20)9-7-11/h2-10H,1H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGVBRRKUKTEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416131
Record name 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125313-99-7
Record name 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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